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molecular formula C11H10ClN3O2S B8388318 6-chloro-N-(4-methylsulfonylphenyl)pyrazin-2-amine

6-chloro-N-(4-methylsulfonylphenyl)pyrazin-2-amine

Cat. No. B8388318
M. Wt: 283.73 g/mol
InChI Key: KUVZTXJLEOMCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

2,6-dichloropyrazine (287 mg, 1.93 mmol), 4-(methylsulfonyl)aniline (330 mg, 1.93 mmol), diacetoxypalladium (43.3 mg, 0.19 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (120 mg, 0.19 mmol) and cesium carbonate (690 mg, 2.12 mmol) in 1,4-dioxane (2 mL) were degazed and stirred at 90 °C for 16 hours under nitrogen. The reaction mixture was evaporated to dryness and was purified by preparative HPLC using a Waters SunFire reverse-phase column (C-18, 5 microns silica, 19 mm diameter, 100 mm length, flow rate of 40 ml / minute) and decreasingly polar mixtures of water (containing 0.2% ammonium carbonate) and acetonitrile as eluent. The fractions containing the desired compound were evaporated to dryness to afford 6-chloro-N-(4-(methylsulfonyl)phenyl)pyrazin-2-amine (120 mg, 21.95 %) as a yellow solid.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00212 mol
Type
reagent
Reaction Step One
Quantity
0.002 L
Type
solvent
Reaction Step Two
Quantity
0.00193 mol
Type
reactant
Reaction Step Three
Quantity
0.00193 mol
Type
reactant
Reaction Step Four
Quantity
0.000193 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
380
reaction index
NAME
0.0 [Unassigned] Unrecognized
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00212 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.002 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.00193 mol
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)N
Step Four
Name
Quantity
0.00193 mol
Type
reactant
Smiles
C1=C(N=C(C=N1)Cl)Cl
Step Five
Name
Quantity
0.000193 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0.000193 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)NC2=CN=CC(=N2)Cl
Measurements
Type Value Analysis
YIELD 21.95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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